Prodelphinidin B3

カタログ番号 B3416401

CAS番号:

78362-05-7

分子量: 610.5 g/mol

InChIキー: RTEDIEITOBJPNI-MDPSILPBSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Prodelphinidin B3 is a prodelphinidin dimer found in food products such as barley and beer, in fruits and pod vegetables. It can also be found in pomegranate peels . It is also used as a marker in the beer brewing industry to determine the effectiveness of the chill-proofing process .

Synthesis Analysis

The total synthesis of Prodelphinidin B3 has been accomplished. The key step is Lewis acid-mediated equimolar condensations between a catechin and/or gallocatechin nucleophile and a gallocatechin electrophile . This method is especially suited to the direct analysis of beer samples and to analysis of acetone extracts .Molecular Structure Analysis

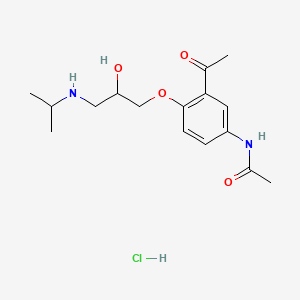

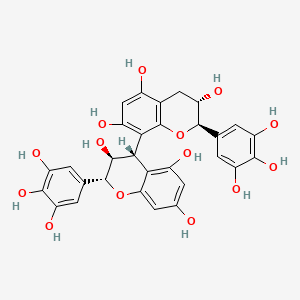

Prodelphinidin B3 has a molecular formula of C30H26O14. Its average mass is 610.519 Da and its monoisotopic mass is 610.132263 Da .Chemical Reactions Analysis

Prodelphinidin is a name for the polymeric tannins composed of gallocatechin. It yields delphinidin during depolymerisation under oxidative conditions .Physical And Chemical Properties Analysis

Prodelphinidin B3 is a polymeric tannin composed of gallocatechin . It is a water-soluble compound .将来の方向性

特性

IUPAC Name |

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24-,27-,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDIEITOBJPNI-MDPSILPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030248 | |

| Record name | Prodelphinidin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prodelphinidin B3 | |

CAS RN |

78362-05-7 | |

| Record name | Prodelphinidin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78362-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prodelphinidin B3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078362057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prodelphinidin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRODELPHINIDIN B3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKF63X6RDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

For This Compound

377

Citations

Total synthesis of prodelphinidin B3 and C2 have been accomplished. The key step is

Lewis acid-mediated equimolar condensations between a catechin and/or gallocatechin …

Number of citations: 23

www.sciencedirect.com

… Their activity seemed to be little bit stronger than EGCG and prodelphinidin B3, known …

Until now only an example of total synthesis of prodelphinidin B3 (3) and C2 has been reported …

Number of citations: 18

www.sciencedirect.com

… Identification of prodelphinidin B3 peracetate—'H Nmr spectral data for the acetate of

prodelphinidin B3 were as follows: 5(360 MHz, CDC13, 25C) 712 [d, J 8-4 Hz, 5-H(E)], 6-96 [s, 2 x …

Number of citations: 20

onlinelibrary.wiley.com

… The recent example of the synthetic study on prodelphinidin B3 (3) using Lewis acid was

reported by Krohn and coworkers [24]. They prepared gallocatechin nucleophile 12 and …

Number of citations: 1

www.sciencedirect.com

Polyphenols are common constituents of foods of plant origin with thousands of different

compounds comprising a wide variety of molecules. Prodelphinidins (PDs) belong to the …

Number of citations: 15

www.sciencedirect.com

… , shows catechin and prodelphinidin B3 as the major monomeric … flavan-3-ols, and

prodelphinidin B3 in particular, should be … between the content of prodelphinidin B3 directly in …

Number of citations: 100

www.sciencedirect.com

… Concentrations of catechin and prodelphinidin B3 were strongly correlated… prodelphinidin

B3. Either two different enzymes could be responsible for the dimerization of prodelphinidin B3 …

Number of citations: 32

journals.sagepub.com

… The most abundant PAs in barley are dimeric PAs: prodelphinidin B3 (gc-[4α-8]-c) and

procyanidin B3 (c-[4α-8]-c). The main trimers, linked together by -[4α-8]- bonds, are T1 (gc-gc-c), …

Number of citations: 144

pubs.acs.org

… Prodelphinidin B3 and procyanidin B3 were isolated from barley by column

chromatography on Sephadex LH-20 as described previously5 and further purified by semi- …

Number of citations: 100

pubs.rsc.org

… It is however noteworthy that, if as suggested, prodelphinidin B3, procyanidin B3 and … The

present study allowed the identification of prodelphinidin B3 and the procyanidin B3 as two …

Number of citations: 90

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。